

# Application of Strychnine Phosphate in the Study of Synaptic Inhibition

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## Compound of Interest

Compound Name: Strychnine phosphate

Cat. No.: B3031560

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## Introduction

Strychnine, a potent alkaloid neurotoxin, has long been a crucial pharmacological tool in the field of neuroscience for the investigation of synaptic inhibition.<sup>[1]</sup> Its high affinity and specificity as an antagonist for ionotropic glycine receptors (GlyRs) make it an invaluable agent for isolating and characterizing glycinergic neurotransmission.<sup>[1]</sup> Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and its receptors are ligand-gated chloride channels.<sup>[1]</sup> The binding of glycine to its receptor opens the channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing. Strychnine competitively blocks this action, thereby disinhibiting neurons and providing a means to study the role of glycinergic inhibition in various neural circuits and physiological processes.

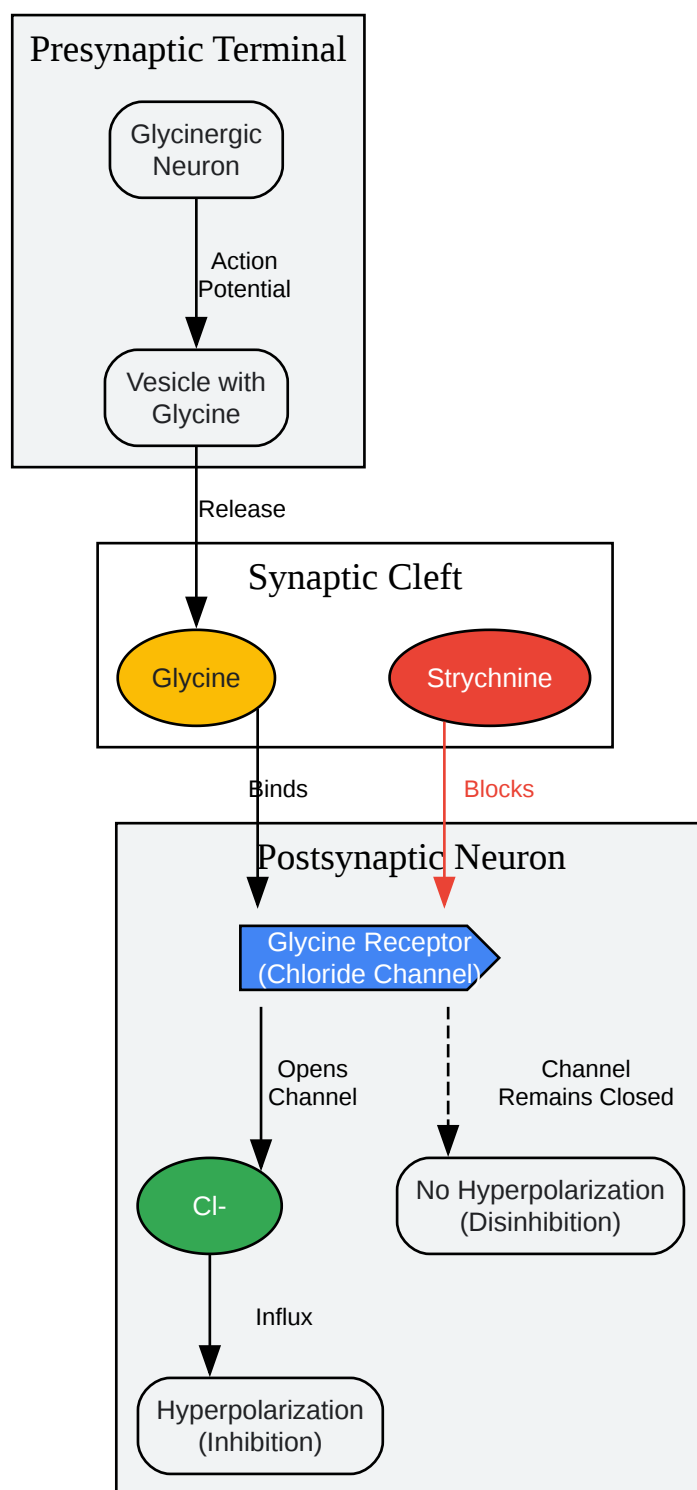
This document provides detailed application notes and protocols for the use of **strychnine phosphate** in studying synaptic inhibition, with a focus on electrophysiological techniques.

## Mechanism of Action

Strychnine acts as a competitive antagonist at the glycine binding site on the GlyR.<sup>[1]</sup> By binding to the receptor, strychnine prevents glycine from activating the associated chloride channel, thereby blocking the inhibitory postsynaptic potential (IPSP). This blockade of

inhibition leads to an increase in neuronal excitability, which can be measured using techniques such as patch-clamp electrophysiology.

### Signaling Pathway of Glycinergic Inhibition and its Blockade by Strychnine



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Caption: Glycinergic inhibition and its blockade by strychnine.

## Data Presentation

The following table summarizes quantitative data from various studies on the application of strychnine to block glycine-induced currents.

Parameter	Value	Cell Type / Preparation	Technique	Reference
Strychnine Concentration for complete block of mIPSCs	400 nM	Cultured Motor Neurons	Whole-cell patch clamp	[2]
Strychnine Concentration for complete block of evoked IPSCs	1 $\mu$ M	Deep Cerebellar Nuclei Neurons (Rat Brain Slices)	Whole-cell patch clamp	[3][4]
Strychnine Concentration for selective block of GlyRs	$\leq 1$ $\mu$ M	Olfactory Bulb Neurons	Whole-cell patch clamp	[5]
Glycine EC50	57.8 $\mu$ M - 116.8 $\mu$ M	Prefrontal Cortex Neurons (Acutely isolated rats)	Whole-cell patch clamp	[6]
Glycine EC50	125 $\mu$ M	Olfactory Bulb Neurons	Whole-cell patch clamp	[5]
Glycine Concentration to evoke currents	100 $\mu$ M	Deep Cerebellar Nuclei Neurons (Rat Brain Slices)	Whole-cell patch clamp	[3][4]
Glycine Concentration to increase sIPSC frequency	3 $\mu$ M	Sacral Dorsal Commissural Nucleus Neurons (Dissociated)	Whole-cell patch clamp	[7]
Strychnine Affinity Constant (KD)	0.03 $\mu$ M	Rat Spinal Cord Synaptic Membranes	Radioligand Binding Assay	[8][9]
Glycine Affinity Constant (KD)	10 $\mu$ M	Rat Spinal Cord Synaptic	Radioligand Binding Assay	[8][9]

## Membranes

## Experimental Protocols

### Preparation of Strychnine Phosphate Stock Solution

Materials:

- **Strychnine phosphate** salt
- Sterile deionized water or appropriate buffer (e.g., saline)
- Vortex mixer
- Sterile microcentrifuge tubes

Protocol:

- Calculate the required amount of **strychnine phosphate** to prepare a stock solution of a desired concentration (e.g., 10 mM).
- Weigh the **strychnine phosphate** powder accurately in a sterile microcentrifuge tube.
- Add the calculated volume of sterile deionized water or buffer to the tube.
- Vortex the solution until the **strychnine phosphate** is completely dissolved.
- Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For experiments, the stock can be diluted with working buffer to the desired final concentration.

[10]

### Whole-Cell Patch-Clamp Recording in Brain Slices to Study Glycinergic IPSCs

This protocol outlines the general steps for recording glycine-mediated inhibitory postsynaptic currents (IPSCs) and their blockade by strychnine in neurons from acute brain slices.

Materials:

- Vibrating microtome
- Artificial cerebrospinal fluid (aCSF)
- Intracellular (pipette) solution
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- **Strychnine phosphate** stock solution
- Glycine

a. Solutions Preparation:

- Artificial Cerebrospinal Fluid (aCSF) (example composition):
  - 126 mM NaCl
  - 3 mM KCl
  - 2.5 mM  $\text{CaCl}_2$
  - 1.3 mM  $\text{MgCl}_2$
  - 26 mM  $\text{NaHCO}_3$
  - 1.25 mM  $\text{NaH}_2\text{PO}_4$
  - 10 mM Glucose
  - Continuously bubble with carbogen (95%  $\text{O}_2$  / 5%  $\text{CO}_2$ ) to maintain pH around 7.4.
- Intracellular (Pipette) Solution (example composition for recording  $\text{Cl}^-$  currents):
  - 140 mM CsCl
  - 10 mM HEPES

- 10 mM EGTA
- 4 mM Mg-ATP
- 0.4 mM Na-GTP
- Adjust pH to 7.3 with CsOH.

b. Brain Slice Preparation:

- Anesthetize and decapitate the animal (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
- Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
- Cut acute brain slices (e.g., 200-300  $\mu\text{m}$  thick) containing the region of interest using a vibrating microtome.
- Transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

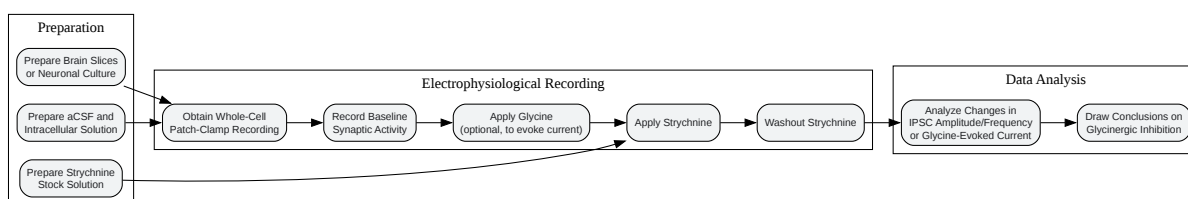
c. Electrophysiological Recording:

- Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7  $\text{M}\Omega$  when filled with intracellular solution.
- Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette.
- Establish a gigaohm seal between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Record baseline synaptic activity in voltage-clamp mode. To isolate glycinergic IPSCs, it is common to block glutamatergic and GABAergic transmission using antagonists like

CNQX/APV and bicuculline, respectively.[3][4]

- Evoke IPSCs by electrical stimulation of afferent fibers or record spontaneous miniature IPSCs (mIPSCs) in the presence of tetrodotoxin (TTX) to block action potentials.
- Apply glycine exogenously via the perfusion system to elicit a whole-cell current.
- To confirm the contribution of glycine receptors, apply strychnine (e.g., 1  $\mu$ M) to the perfusion bath. A reduction or complete block of the IPSCs or the glycine-evoked current confirms the presence of functional glycine receptors.[3][4]

### Experimental Workflow for Studying Glycinergic Inhibition with Strychnine



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